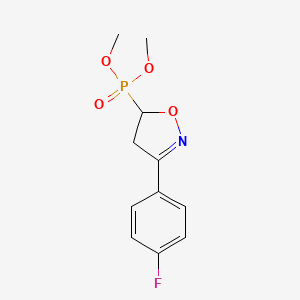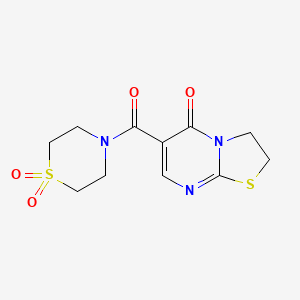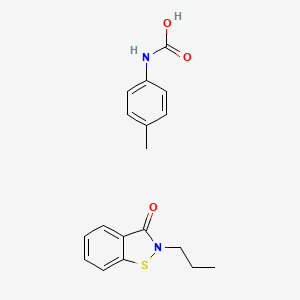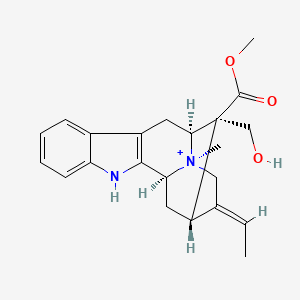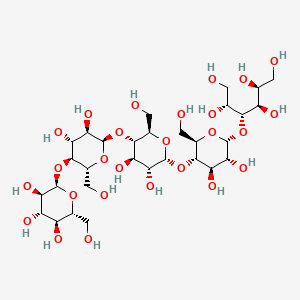
Trimethyl(3-(oleoylamino)propyl)ammonium methyl methylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(3-(oleoylamino)propyl)ammonium methyl methylphosphonate is a chemical compound that belongs to the class of quaternary ammonium compounds and phosphonates. It is a phospholipid derivative with a molecular structure containing a positively charged quaternary ammonium group attached to a hydrophobic tail composed of an oleoyl amide group. This compound is often used as a cationic surfactant and as an ingredient in personal care products, particularly in hair conditioning formulations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(3-(oleoylamino)propyl)ammonium methyl methylphosphonate typically involves the reaction of oleoyl chloride with 3-aminopropyltrimethylammonium chloride in the presence of a base, followed by the addition of methyl methylphosphonate. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Organic solvents such as dichloromethane or chloroform
Catalyst: Base catalysts like triethylamine or pyridine
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production by controlling parameters such as temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl(3-(oleoylamino)propyl)ammonium methyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The oleoyl group can be oxidized to form epoxides or hydroxyl derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like thiols or amines under mild conditions.
Major Products Formed
Oxidation: Epoxides or hydroxyl derivatives.
Reduction: Saturated derivatives.
Substitution: Thiol or amine-substituted products.
Aplicaciones Científicas De Investigación
Trimethyl(3-(oleoylamino)propyl)ammonium methyl methylphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Studied for its potential antimicrobial properties and its role in biomimetic membranes.
Medicine: Explored for drug delivery systems due to its ability to interact with both water and oil.
Industry: Utilized in personal care products, particularly in hair conditioning formulations.
Mecanismo De Acción
The mechanism of action of Trimethyl(3-(oleoylamino)propyl)ammonium methyl methylphosphonate involves its interaction with cell membranes. The positively charged quaternary ammonium group interacts with the negatively charged components of cell membranes, leading to disruption of membrane integrity. This interaction can result in antimicrobial effects and enhanced delivery of active ingredients in drug formulations.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethyl(3-(stearoylamino)propyl)ammonium methyl methylphosphonate
- Trimethyl(3-(palmitoylamino)propyl)ammonium methyl methylphosphonate
- Trimethyl(3-(myristoylamino)propyl)ammonium methyl methylphosphonate
Uniqueness
Trimethyl(3-(oleoylamino)propyl)ammonium methyl methylphosphonate is unique due to its oleoyl group, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its ability to act as a surfactant and its effectiveness in various applications, including personal care products and drug delivery systems .
Propiedades
Número CAS |
70055-71-9 |
|---|---|
Fórmula molecular |
C24H49N2O.C2H6O3P C26H55N2O4P |
Peso molecular |
490.7 g/mol |
Nombre IUPAC |
methoxy(methyl)phosphinate;trimethyl-[3-[[(Z)-octadec-9-enoyl]amino]propyl]azanium |
InChI |
InChI=1S/C24H48N2O.C2H7O3P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-24(27)25-22-20-23-26(2,3)4;1-5-6(2,3)4/h12-13H,5-11,14-23H2,1-4H3;1-2H3,(H,3,4)/b13-12-; |
Clave InChI |
PBMBPUTYRNYYSO-USGGBSEESA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCC[N+](C)(C)C.COP(=O)(C)[O-] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)NCCC[N+](C)(C)C.COP(=O)(C)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Stannane, butyltris[(1-oxodocosyl)oxy]-](/img/structure/B12759526.png)


![2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol;(Z)-but-2-enedioic acid](/img/structure/B12759547.png)
